Teneligliptin Hydrobromide Hydrate

DPP-4 inhibition IC50 enzymatic assay

Procure Teneligliptin hydrobromide hydrate (CAS 1572583-29-9) for unmatched DPP-4 inhibition. With an IC50 of 0.37 nM, it is ~49-fold more potent than sitagliptin, enabling robust inhibition at lower concentrations and reduced off-target risks. Its J-shaped structure provides unique S2 subsite binding absent in linear gliptins. Crucially, balanced dual elimination (46.5% fecal, 45.4% renal) eliminates dose adjustment in any degree of renal impairment — a key advantage over sitagliptin and vildagliptin. Ideal as a high-potency reference standard, assay control, or tool compound for pharmacokinetic studies in renal impairment models.

Molecular Formula C44H67Br5N12O3S2
Molecular Weight 1275.7 g/mol
CAS No. 1572583-29-9
Cat. No. B3025998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin Hydrobromide Hydrate
CAS1572583-29-9
Molecular FormulaC44H67Br5N12O3S2
Molecular Weight1275.7 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br
InChIInChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1
InChIKeyNQPRXLXVOBOTGT-KSLCDFCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teneligliptin Hydrobromide Hydrate CAS 1572583-29-9: Chemical Class and Structural Characteristics for Procurement Evaluation


Teneligliptin Hydrobromide Hydrate (CAS 1572583-29-9) is a hemipentahydrobromide hydrate salt of teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes mellitus management. The compound is characterized by a rigid 'J-shaped' molecular structure that facilitates extensive binding interactions within the DPP-4 active site [1]. The chemical formula is C22H30N6OS · 2½ HBr · xH2O, with a molecular weight of 426.58 g/mol for the free base [2]. Teneligliptin hydrobromide hydrate was first approved in Japan in 2012 and has since been approved in multiple Asian countries [3].

Why Teneligliptin Hydrobromide Hydrate Cannot Be Interchanged with Other DPP-4 Inhibitors: Structural and Pharmacokinetic Divergence


Despite sharing a common mechanism of DPP-4 inhibition, teneligliptin hydrobromide hydrate exhibits structural and pharmacokinetic properties that preclude simple substitution with sitagliptin, vildagliptin, linagliptin, or alogliptin. The compound's J-shaped conformation enables unique S2 extensive subsite binding not observed with linear gliptins, conferring higher intrinsic potency [1]. Critically, teneligliptin undergoes balanced dual elimination via hepatic metabolism (CYP3A4 and FMO3) and unchanged renal excretion, a feature that eliminates the need for dose adjustment in renal impairment — a limitation that constrains procurement flexibility for several alternative DPP-4 inhibitors [2]. These non-interchangeable attributes require direct evidence-based evaluation for scientific selection.

Teneligliptin Hydrobromide Hydrate Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


DPP-4 Enzymatic Inhibition Potency: Teneligliptin Hydrobromide Hydrate vs. Sitagliptin, Vildagliptin, and Linagliptin

Teneligliptin hydrobromide hydrate demonstrates superior intrinsic potency against human DPP-4 compared to leading alternatives. In standardized enzymatic assays, teneligliptin exhibits an IC50 of 0.37 nM, representing approximately 49-fold higher potency than sitagliptin (IC50 18 nM), 9.5-fold higher than vildagliptin (IC50 3.5 nM), and 2.7-fold higher than linagliptin (IC50 1 nM) [1]. The enhanced potency is attributed to teneligliptin's J-shaped structure, which forms a hydrogen bond with DPP-4 and enables more extensive binding at the S2 extensive site compared to sitagliptin [2].

DPP-4 inhibition IC50 enzymatic assay

DPP-4 Target Selectivity: Teneligliptin Hydrobromide Hydrate vs. DPP-8 and DPP-9

Teneligliptin hydrobromide hydrate demonstrates high selectivity for DPP-4 over related proteases DPP-8 and DPP-9, with selectivity ratios of 700-fold and 1500-fold, respectively . While direct comparative selectivity data across all DPP-4 inhibitors are not available in a single standardized panel, this level of selectivity is consistent with the class-wide property of DPP-4 inhibitors as a differentiated group from non-selective protease inhibitors [1]. The high selectivity profile supports teneligliptin's use in applications where DPP-8/DPP-9 inhibition-associated toxicities must be minimized.

selectivity DPP-8 DPP-9 off-target

Renal Impairment Dosing Flexibility: Teneligliptin Hydrobromide Hydrate vs. Sitagliptin and Vildagliptin

Teneligliptin hydrobromide hydrate is eliminated via balanced dual pathways: hepatic metabolism (CYP3A4 and FMO3) and unchanged renal excretion, with 46.5% excreted in feces and 45.4% in urine [1]. This dual elimination profile obviates the need for dose adjustment in patients with any degree of renal impairment, including end-stage renal disease requiring dialysis [2]. In contrast, sitagliptin requires dose reduction from 100 mg to 50 mg or 25 mg based on eGFR, and vildagliptin requires reduction from 50 mg BID to 50 mg once daily in moderate-to-severe renal impairment [3].

pharmacokinetics renal impairment dual elimination

Glycemic Efficacy: Teneligliptin 20 mg vs. Sitagliptin in Network Meta-Analysis

In a Bayesian network meta-analysis of 18 randomized controlled trials involving 3,290 participants with type 2 diabetes mellitus, teneligliptin 20 mg demonstrated clinically meaningful HbA1c reduction compared to placebo and numerically favorable efficacy compared to active comparators [1]. Specifically, teneligliptin 20 mg reduced HbA1c by a mean difference of -0.78% (95% CI: -0.86 to -0.70) versus placebo. Compared to sitagliptin, teneligliptin 20 mg showed a non-significant trend toward greater HbA1c reduction with a mean difference of -0.08% (95% CI: -0.36 to 0.19), indicating comparable to numerically favorable glycemic control [1]. Fasting plasma glucose reduction with teneligliptin 20 mg versus placebo was -18.02 mg/dL (95% CI: -20.64 to -15.13) [1].

HbA1c reduction network meta-analysis efficacy

Safety Profile: Hypoglycemia and Gastrointestinal Adverse Events vs. Placebo and Active Comparators

In a Bayesian network meta-analysis of 18 RCTs, teneligliptin 20 mg demonstrated no significant increase in hypoglycemia incidence compared to placebo (OR 1.30; 95% CI: 0.70 to 2.19) [1]. Similarly, gastrointestinal adverse events showed no significant difference from placebo (OR 1.48; 95% CI: 0.78 to 2.98) [1]. Compared to sitagliptin, vildagliptin, metformin, and bromocriptine, teneligliptin displayed acceptable safety with no significant differences in adverse event profiles [1]. This safety profile is consistent with the class-level observation that DPP-4 inhibitors are associated with a low incidence of gastrointestinal adverse events compared with GLP-1 receptor agonists, metformin, and α-glucosidase inhibitors [2].

safety hypoglycemia adverse events tolerability

Aqueous Solubility for In Vitro Assay Formulation: Teneligliptin Hydrobromide Hydrate vs. Free Base

Teneligliptin hydrobromide hydrate exhibits high aqueous solubility, with reported values of up to 100 mg/mL in water at 25°C in vendor specification testing and 80 mg/mL in independent analytical certificates . The hydrobromide hydrate salt form confers enhanced water solubility compared to the free base, facilitating preparation of concentrated stock solutions for in vitro assays and in vivo formulation development . While direct comparative solubility data for other gliptin salt forms are not available from a single standardized source, the high aqueous solubility of this specific salt form is a documented material property relevant to experimental workflow optimization.

solubility formulation in vitro assay

Teneligliptin Hydrobromide Hydrate Application Scenarios: Evidence-Based Selection for Research and Industrial Use


In Vitro DPP-4 Inhibition Studies Requiring High-Potency Positive Control

Teneligliptin hydrobromide hydrate is optimally deployed as a high-potency DPP-4 inhibitor in enzymatic and cell-based assays. With an IC50 of 0.37 nM against human DPP-4 — approximately 49-fold more potent than sitagliptin — teneligliptin enables robust inhibition at lower concentrations, minimizing potential off-target effects associated with higher compound concentrations [1]. The compound's 700-fold and 1500-fold selectivity over DPP-8 and DPP-9 further ensures that observed effects are attributable to DPP-4 inhibition . For assay development and screening campaigns, this potency profile supports use as a reference standard or positive control compound where maximal DPP-4 inhibition is required.

Pharmacokinetic Modeling and Renal Impairment Pharmacology Studies

Teneligliptin hydrobromide hydrate is particularly suited for pharmacokinetic studies investigating drug disposition in renal impairment models. Unlike sitagliptin and vildagliptin, which require dose adjustment based on estimated glomerular filtration rate, teneligliptin undergoes balanced dual elimination (46.5% fecal, 45.4% renal) that eliminates the need for dose modification in any degree of renal impairment [2]. This pharmacokinetic property makes teneligliptin an ideal tool compound for studies examining drug handling in chronic kidney disease models, renal transporter interactions, or comparative elimination pathway analysis [3].

Type 2 Diabetes In Vivo Efficacy Studies with High Solubility Formulation Requirements

Teneligliptin hydrobromide hydrate is well-suited for in vivo efficacy studies in rodent models of type 2 diabetes, including Zucker fa/fa rats where oral doses of 0.1-1 mg/kg demonstrate therapeutic efficacy . The high aqueous solubility of the hydrobromide hydrate salt (up to 100 mg/mL) facilitates preparation of dosing solutions without organic co-solvents, reducing vehicle-related confounding effects in animal studies . The compound's once-daily dosing profile in preclinical models, supported by a terminal half-life of approximately 24 hours, enables convenient administration schedules for chronic efficacy studies [3].

Comparative Effectiveness Research and Network Meta-Analysis Reference

Teneligliptin hydrobromide hydrate serves as a reference compound in comparative effectiveness research involving DPP-4 inhibitors. Recent Bayesian network meta-analysis data demonstrate that teneligliptin 20 mg produces HbA1c reduction comparable to sitagliptin (mean difference -0.08% vs. sitagliptin; 95% CI: -0.36 to 0.19) with no significant differences in hypoglycemia or gastrointestinal adverse events [4]. For researchers conducting systematic reviews, meta-analyses, or health technology assessments, teneligliptin hydrobromide hydrate represents a well-characterized DPP-4 inhibitor with robust clinical evidence supporting its use as a comparator arm or reference standard in study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teneligliptin Hydrobromide Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.